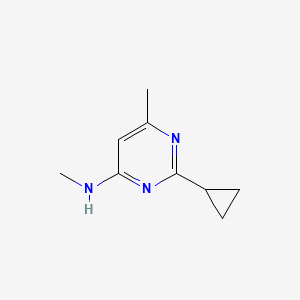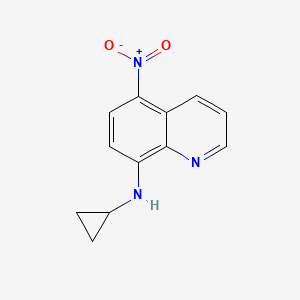
6-hydrazinyl-N-(3-methoxypropyl)nicotinamide
概要
説明
6-hydrazinyl-N-(3-methoxypropyl)nicotinamide, commonly known as HMT, is a hydrazone derivative of nicotinamide, a form of vitamin B3. HMT is a promising compound for its potential applications in scientific research, as it has demonstrated various biochemical and physiological effects in laboratory experiments. Furthermore, several possible future directions for further research will be discussed.
作用機序
The mechanism of action of HMT is not fully understood. However, it is believed to work by scavenging free radicals and reactive oxygen species, which are responsible for oxidative stress. It is also believed to work by modulating the activity of various enzymes and proteins involved in inflammation and cell death. Additionally, it is believed to work by binding to and inhibiting certain receptors involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
HMT has been demonstrated to have various biochemical and physiological effects. In laboratory experiments, it has been shown to have antioxidant activity, anti-inflammatory effects, and cell-protective effects. It has also been demonstrated to have beneficial effects on various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, it has been demonstrated to have beneficial effects on various physiological processes, such as metabolism, energy production, and immunity.
実験室実験の利点と制限
The use of HMT in laboratory experiments has several advantages. It is easily synthesized and can be stored for long periods of time. Furthermore, it has been demonstrated to have various biochemical and physiological effects, making it a useful tool for studying various diseases and physiological processes. However, there are also some limitations to using HMT in laboratory experiments. It is not very soluble in water, making it difficult to use in some experiments. Additionally, its effects on certain diseases or physiological processes are not yet fully understood, making it difficult to draw conclusions from experiments using HMT.
将来の方向性
There are several possible future directions for further research on HMT. One possible direction is to further investigate its effects on various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research could be conducted to determine the mechanism of action of HMT and to identify other potential therapeutic applications. Furthermore, further research could be conducted to investigate the potential side effects of HMT and to develop methods to optimize its use in laboratory experiments. Finally, further research could be conducted to investigate the potential synergistic effects of combining HMT with other compounds.
科学的研究の応用
HMT has been used in various scientific research applications. It is a useful tool for studying the effects of oxidative stress on cells, as it has been demonstrated to have antioxidant activity. It has also been used to study the effects of inflammation, as it has been shown to have anti-inflammatory properties. Furthermore, HMT has been used to study the effects of cell death, as it has been demonstrated to have cell-protective effects. Additionally, HMT has been used to study the effects of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
6-hydrazinyl-N-(3-methoxypropyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-16-6-2-5-12-10(15)8-3-4-9(14-11)13-7-8/h3-4,7H,2,5-6,11H2,1H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQFTGJKNGFYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CN=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydrazinyl-N-(3-methoxypropyl)nicotinamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(4-Methoxyphenoxy)phenyl]methanol](/img/structure/B1453839.png)
![{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine](/img/structure/B1453840.png)
![3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid](/img/structure/B1453842.png)

![methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate](/img/structure/B1453845.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1453847.png)
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1453848.png)
![1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine](/img/structure/B1453849.png)
![2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B1453856.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1453859.png)